REACTION_SMILES
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[CH2:24]1[O:25][CH2:26][CH2:27][CH2:28]1.[CH3:22][OH:23].[ClH:21].[Na+:20].[OH-:19].[OH:1][c:2]1[c:3]([CH3:18])[c:4]([CH3:17])[cH:5][c:6]2[c:7]([CH3:16])[c:8]([C:11](=[O:12])[O:13][CH2:14][CH3:15])[o:9][c:10]12>>[OH:1][c:2]1[c:3]([CH3:18])[c:4]([CH3:17])[cH:5][c:6]2[c:7]([CH3:16])[c:8]([C:11](=[O:12])[OH:13])[o:9][c:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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CCOC(=O)c1oc2c(O)c(C)c(C)cc2c1C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1oc2c(O)c(C)c(C)cc2c1C
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Name
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Type
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product
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Smiles
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Cc1cc2c(C)c(C(=O)O)oc2c(O)c1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |